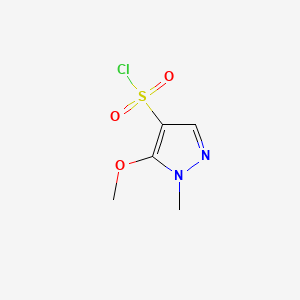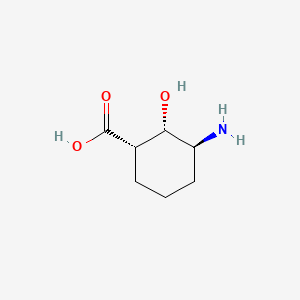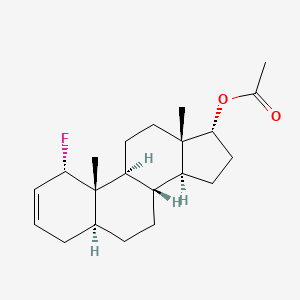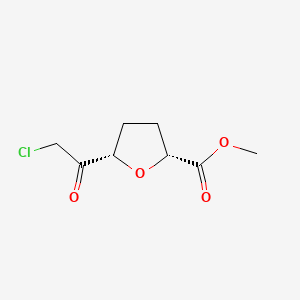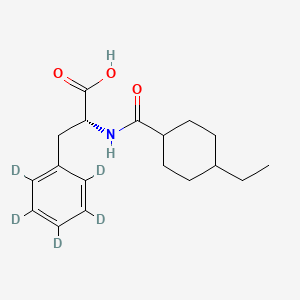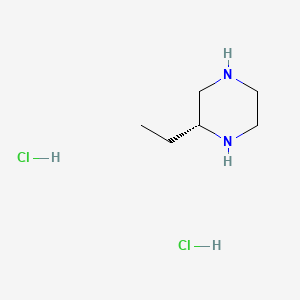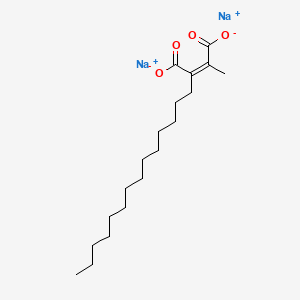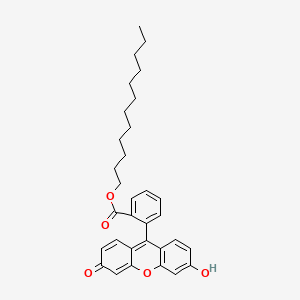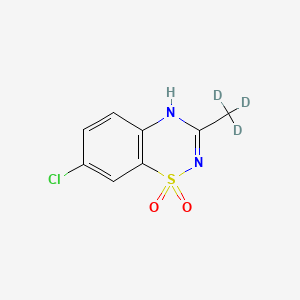
3-O-Methyl Fulvestrant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Methyl Fulvestrant is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is designed to bind to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which are crucial for the growth of certain types of breast cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Fulvestrant involves several key steps, starting from the parent compound, Fulvestrant. The primary synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 of Fulvestrant are protected using suitable protecting groups.
Methylation: The protected Fulvestrant undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Deprotection: The protecting groups are then removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
- Use of large-scale reactors for protection and methylation reactions.
- Efficient purification techniques such as recrystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions: 3-O-Methyl Fulvestrant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketone or aldehyde groups back to alcohols.
Substitution: The methyl group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols .
科学研究应用
3-O-Methyl Fulvestrant has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on the activity of estrogen receptor degraders.
Biology: Investigated for its potential to inhibit estrogen receptor signaling in various cell lines.
Medicine: Explored as a therapeutic agent for hormone receptor-positive breast cancer, particularly in cases where resistance to other treatments has developed.
Industry: Utilized in the development of new SERDs with improved efficacy and safety profiles
作用机制
3-O-Methyl Fulvestrant exerts its effects by binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .
相似化合物的比较
Fulvestrant: The parent compound, also a selective estrogen receptor degrader.
Elacestrant: Another SERD with similar mechanisms but different pharmacokinetic properties.
G1T48: An oral SERD currently in development with promising preclinical results
Uniqueness: 3-O-Methyl Fulvestrant is unique due to its specific methylation at the 3-position, which can influence its binding affinity and degradation efficiency compared to other SERDs. This modification may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in certain therapeutic contexts .
属性
CAS 编号 |
1221256-46-7 |
|---|---|
分子式 |
C33H49F5O3S |
分子量 |
620.8 g/mol |
IUPAC 名称 |
(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1 |
InChI 键 |
QRQZOWKZNIIWRQ-VNXSLSSRSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
规范 SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
同义词 |
(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


